molecular formula C9H11ClF3N B6304819 (R)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride CAS No. 2097073-13-5

(R)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride

Cat. No. B6304819
CAS RN: 2097073-13-5
M. Wt: 225.64 g/mol
InChI Key: KRXZIGGEBOQRKO-DDWIOCJRSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its specific structure and the conditions under which it is used. For example, hydrochlorides can react with bases to form water and the corresponding free base .

Scientific Research Applications

(R)-TFPA-HCl has been used in scientific research to study the pharmacological effects of certain drugs. It has been used to synthesize enantiomerically pure compounds, which can then be used to study the interactions between drugs and their target receptors. It has also been used in the synthesis of compounds for use in drug discovery and development.

Mechanism of Action

(R)-TFPA-HCl acts as a chiral building block in the synthesis of enantiomerically pure compounds. It is used to form a chiral center, which allows the synthesis of compounds with different stereochemical configurations. This is important in drug discovery and development, as the stereochemistry of a compound can influence its pharmacological properties.
Biochemical and Physiological Effects
(R)-TFPA-HCl has no known biochemical or physiological effects, as it is used solely as a chiral building block in the synthesis of enantiomerically pure compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using (R)-TFPA-HCl in laboratory experiments is that it is a chiral building block, allowing for the synthesis of enantiomerically pure compounds. This is important for drug discovery and development, as the stereochemistry of a compound can influence its pharmacological properties. The main limitation of using (R)-TFPA-HCl is that it is a relatively expensive compound, which may limit its use in some laboratory experiments.

Future Directions

The future directions for (R)-TFPA-HCl include its use in the synthesis of enantiomerically pure compounds, as well as its use in the development of new drugs and drug delivery systems. Additionally, (R)-TFPA-HCl may be used in the synthesis of chiral catalysts, which can be used to speed up the synthesis of enantiomerically pure compounds. Furthermore, (R)-TFPA-HCl may be used in the synthesis of compounds for use in medicinal chemistry, as well as in the synthesis of compounds for use in drug discovery and development.

Synthesis Methods

(R)-TFPA-HCl is typically synthesized via a two-step process. The first step involves the reaction of trifluoromethylbenzene and phenylmagnesium bromide in the presence of a base such as pyridine. This reaction forms the intermediate (R)-3,3,3-trifluoro-1-phenyl-propylamine. The second step involves the addition of hydrochloric acid to the intermediate, which yields (R)-TFPA-HCl.

Safety and Hazards

The safety and hazards associated with a compound would depend on its specific structure and the conditions under which it is used. For example, hydrochloric acid is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1R)-3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXZIGGEBOQRKO-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2097073-13-5
Record name Benzenemethanamine, α-(2,2,2-trifluoroethyl)-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097073-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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